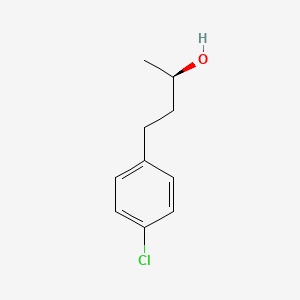

(R)-4-(4-Chlorophenyl)butan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-4-(4-Chlorophenyl)butan-2-ol is a chiral alcohol that has been extensively studied for its potential applications in the field of organic chemistry. It is a white crystalline solid that is soluble in most organic solvents and has a molecular weight of 200.67 g/mol. The compound has a unique stereochemistry, with the (R) configuration at the chiral center, making it an important molecule for the study of enantioselective reactions.

科学的研究の応用

1. Spectroscopic Studies and Molecular Interactions

(R)-4-(4-Chlorophenyl)butan-2-ol and its derivatives have been a subject of extensive study in spectroscopic analysis. For instance, the conformational landscape of its variants, like (S)-1-(4-chlorophenyl)ethanol, has been explored using resonant two-photon ionization (R2PI) spectroscopy. This research offers insights into the molecular geometry, electron density in the π system, and the strength of interactions like OH···π and CH···π within these molecules. Such studies are crucial for understanding molecular behavior and interactions in different chemical environments (Rondino et al., 2016).

2. Crystal Structure Analysis

Investigations into the crystal structure of compounds related to (R)-4-(4-Chlorophenyl)butan-2-ol, such as cyproconazole, have provided detailed insights into molecular geometry, including dihedral angles and intermolecular interactions. These studies are fundamental for understanding the physical and chemical properties of such compounds and can inform the design and development of new materials and drugs (Kang et al., 2015).

3. Chemical Synthesis and Reactions

The compound and its related chemicals are frequently used in various chemical synthesis processes. For example, studies have discussed the reductive arylation of electron-deficient olefins involving 4-(4-chlorophenyl)butan-2-one, showcasing the compound's role in complex chemical reactions and product formation (Citterio, 2003).

4. Enantioselective Reactions and Chiral Discrimination

The enantioselective reactions involving (R)-4-(4-Chlorophenyl)butan-2-ol derivatives are of significant interest in the field of chiral chemistry. Studies have investigated the binding energy of hydrogen-bonded complexes of chiral molecules, shedding light on the stability and behavior of homochiral and heterochiral complexes. These findings are crucial for understanding the principles of chiral discrimination and are applicable in areas such as drug development and synthesis of optically active compounds (Mons et al., 2000).

5. Biocatalysis and Antifungal Properties

(R)-4-(4-Chlorophenyl)butan-2-ol and its analogs have shown potential in biocatalytic processes and exhibit promising antifungal properties. Research has highlighted the enzyme-mediated transformations of related compounds, which resulted in enantiopure products with significant biological activity, including inhibition of fungal growth. These findings underscore the potential of these compounds in the development of new antifungal agents and in biocatalysis applications (Bustillo et al., 2002).

特性

IUPAC Name |

(2R)-4-(4-chlorophenyl)butan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8,12H,2-3H2,1H3/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHKGZZVRRFXJO-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC1=CC=C(C=C1)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-(4-Chlorophenyl)butan-2-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2475785.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2475791.png)

![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2475796.png)